2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol
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Overview
Description
2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazole structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with an aldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced alcohol derivatives.
Substitution: Formation of substituted benzimidazo-oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a chemotherapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]oxazole: Shares a similar fused ring system and exhibits comparable biological activities.
Benzoxazole: Another heterocyclic compound with similar structural features but different biological properties.
Uniqueness
2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol is unique due to its specific ring fusion and the presence of the methanol group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61532-55-6 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-7-5-12-9-4-2-1-3-8(9)11-10(12)14-7/h1-4,7,13H,5-6H2 |
InChI Key |
KMQXBSMPCAVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC3=CC=CC=C3N21)CO |
Origin of Product |
United States |
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